3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Description
3-[1-(2-Ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a heterocyclic compound featuring a pyrrole core substituted with a 2-ethoxyphenyl group at position 1 and a thiophen-2-yl moiety at position 3. Pyrrole-thiophene hybrids are of significant interest in materials science, particularly in BODIPY dyes, due to their tunable electronic properties and applications in fluorescence sensing, photodynamic therapy, and solar cells . The ethoxy group on the phenyl ring contributes to electron-donating effects, influencing both reactivity and intermolecular interactions.
Properties
IUPAC Name |
3-[1-(2-ethoxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-17-7-4-3-6-15(17)20-14(10-12-19(21)22)9-11-16(20)18-8-5-13-24-18/h3-9,11,13H,2,10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPDNDVQPVVJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CS3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of approximately 365.45 g/mol. Its structure includes a pyrrole ring, which is known for its role in various biological activities, and an ethoxyphenyl group that may enhance its solubility and bioactivity.
Anticancer Properties
Research has indicated that derivatives of pyrrole compounds exhibit promising anticancer activities. Studies have shown that the incorporation of thiophene and pyrrole moieties can enhance the cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid have been investigated for their ability to induce apoptosis in cancer cells through different mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Pyrrole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition could lead to reduced production of pro-inflammatory mediators, making such compounds candidates for the treatment of inflammatory diseases .
Neurological Disorders
Recent studies suggest that compounds with similar structures may exhibit neuroprotective effects. The ability to cross the blood-brain barrier allows for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems through these compounds could lead to improved cognitive functions and reduced neuroinflammation .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrrole-containing compounds. Research indicates that these compounds can exhibit activity against a range of bacterial strains, including resistant strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrole Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of Thiophene : Thiophene rings can be incorporated via electrophilic aromatic substitution or coupling reactions.
- Alkylation : The propanoic acid moiety can be introduced through alkylation reactions.
Researchers are exploring modifications to enhance the bioavailability and efficacy of this compound by altering functional groups or introducing additional pharmacophores.
Case Studies
Mechanism of Action
The mechanism of action of 3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below summarizes key structural analogues and their properties:
Key Differences and Implications
Substituent Effects: Electron-Donating vs. Thiophene Positional Isomerism: The thiophen-3-yl variant in may exhibit altered π-stacking and electronic properties compared to the thiophen-2-yl isomer in the target compound.
Synthesis Routes :
- The target compound likely employs Suzuki-Miyaura coupling (as seen in ) to introduce the thiophene moiety, whereas brominated analogues (e.g., ) may use halogenation or nucleophilic substitution.
- The tert-butoxycarbonyl group in suggests protection-deprotection strategies during synthesis, contrasting with the direct functionalization of the target compound.
Simpler analogues like lack aryl substitutions, reducing steric hindrance but limiting conjugation for photophysical applications.
Physicochemical Properties :
- Molecular Weight and Solubility : The target compound’s molecular weight (361.4) balances solubility and stability, while bulkier derivatives like (429.5) may face solubility challenges.
- Crystallography : Tools like Mercury and SHELX aid in analyzing packing patterns, which are critical for understanding melting points and stability.
Biological Activity
3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrrole ring substituted with a thiophene ring and an ethoxyphenyl group. This structural diversity contributes to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N1O2S1 |
| Molecular Weight | 299.37 g/mol |
| LogP | 3.3053 |
| PSA (Polar Surface Area) | 31.23 Ų |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, a study comparing various pyrrole derivatives showed that they possess the ability to scavenge free radicals effectively, suggesting that this compound may also exhibit comparable antioxidant activity .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study on related pyrrole derivatives demonstrated cytotoxic effects against several cancer cell lines, indicating that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . Additionally, molecular docking studies suggest that it may interact with key proteins involved in cancer progression, although specific targets for this compound require further elucidation.
Anti-inflammatory Effects
Inflammation plays a crucial role in various chronic diseases, including cancer and cardiovascular diseases. The compound's structure suggests potential anti-inflammatory properties, which have been observed in similar compounds through inhibition of pro-inflammatory cytokines and enzymes .
The exact mechanism by which this compound exerts its biological effects remains to be fully understood. However, it is hypothesized that the compound may act through:
- Enzyme Inhibition : Targeting enzymes involved in inflammatory pathways.
- Receptor Modulation : Interacting with receptors that play roles in cell signaling related to cancer and inflammation.
Study 1: Antioxidant Evaluation
In a comparative study on the antioxidant capacity of various pyrrole derivatives, this compound was tested against DPPH radicals. The results indicated a significant scavenging effect, comparable to established antioxidants like quercetin .
Study 2: Cytotoxicity Testing
A cytotoxicity assay was conducted on several cancer cell lines (e.g., K562 and HeLa). The compound exhibited IC50 values indicating moderate cytotoxicity, suggesting its potential as an anticancer agent . Further studies are needed to explore its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
